molecular formula C19H21N3 B13448137 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6

Cat. No.: B13448137
M. Wt: 297.35 g/mol
InChI Key: AYYPQRMTCMCFSL-WGIVQRENSA-N
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Description

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of piperidine, a nitrogen-containing heterocycle, and is labeled with carbon-13 isotopes. This compound is primarily utilized in studies related to neurotransmission, memory, learning, cognition, Parkinson’s disease, schizophrenia, pain, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 involves several steps, starting with the preparation of the piperidine ring. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Phenylamino Group: The phenylamino group is attached through an amination reaction.

    Incorporation of the Carbonitrile Group: The carbonitrile group is introduced via a cyanation reaction.

    Isotope Labeling: The final step involves the incorporation of carbon-13 isotopes into the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets muscarinic receptors, which are involved in various neurological processes.

    Pathways Involved: It modulates neurotransmission pathways, influencing memory, learning, and cognition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is unique due to its stable isotope labeling with carbon-13, which makes it particularly valuable for tracing studies and detailed mechanistic investigations. Its specific interaction with muscarinic receptors also sets it apart from other similar compounds .

Properties

Molecular Formula

C19H21N3

Molecular Weight

297.35 g/mol

IUPAC Name

1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carbonitrile

InChI

InChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2/i2+1,5+1,6+1,9+1,10+1,18+1

InChI Key

AYYPQRMTCMCFSL-WGIVQRENSA-N

Isomeric SMILES

C1CN(CCC1(C#N)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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